molecular formula C17H20N2O4S B11624443 N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide

N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide

Cat. No.: B11624443
M. Wt: 348.4 g/mol
InChI Key: XVRMOWDJQRLYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzyl group, a methanesulfonamido group, and a methoxyphenyl group.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-10-15(16)19(24(2,21)22)13-17(20)18-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

XVRMOWDJQRLYCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Introduction of the Methanesulfonamido Group: The methanesulfonamido group is incorporated via a sulfonation reaction using methanesulfonyl chloride and an amine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added through an electrophilic aromatic substitution reaction using 2-methoxyphenylamine and an appropriate electrophile.

Industrial Production Methods: In an industrial setting, the production of N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, such as temperature, pressure, and the use of catalysts.

Types of Reactions:

    Oxidation: N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, methanesulfonyl chloride, 2-methoxyphenylamine, various solvents and catalysts.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can be compared with similar compounds such as:

    N-BENZYL-2-[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.

    N-BENZYL-2-(2-METHOXYPHENOXY)ACETAMIDE: Similar structure but with a phenoxy group instead of a methanesulfonamido group.

The uniqueness of N-BENZYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.